molecular formula C22H27NO9 B1140406 O-Desmethyl galanthamine b-D-glucuronide CAS No. 464189-54-6

O-Desmethyl galanthamine b-D-glucuronide

Numéro de catalogue B1140406
Numéro CAS: 464189-54-6
Poids moléculaire: 449.4 g/mol
Clé InChI: XDVUICJRQISSRL-KTEHNTIYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Desmethyl galanthamine b-D-glucuronide (ODMG) is a metabolite of galanthamine, a natural alkaloid found in the bulbs of several species of snowdrops and daffodils. Galanthamine is a cholinesterase inhibitor, meaning it inhibits the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. ODMG is an important intermediate in the synthesis of galanthamine and is also a major active metabolite of galanthamine. It has been studied for its potential therapeutic applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Applications De Recherche Scientifique

Biosynthesis of Galanthamine

Galanthamine, a key compound related to O-Desmethyl galanthamine β-D-glucuronide, is an alkaloid used to treat symptoms of Alzheimer’s disease. Its primary sources are plants like Narcissus spp., Galanthus spp., and Leucojum aestivum. The biosynthetic pathway of galanthamine involves specific enzymes and genes, crucial for its synthesis. Recent studies have identified a methyltransferase involved in this pathway, highlighting the importance of understanding genetic components for potential synthetic biology applications to produce galanthamine and its derivatives more efficiently (Kilgore et al., 2014).

Metabolism and Excretion

The metabolism and excretion of galanthamine, including its O-Desmethyl derivative, involve several pathways such as glucuronidation and O-demethylation. These processes are significant in humans, showing that genetic polymorphism in enzymes like CYP2D6 can influence the pharmacodynamics of galanthamine. This understanding helps in optimizing therapeutic applications and managing individual responses to galanthamine treatment (Mannens et al., 2002).

Enzymatic Conversion and Application in Biotechnology

The conversion of myo-inositol to glucuronic acid, a process related to the formation of glucuronide derivatives like O-Desmethyl galanthamine β-D-glucuronide, highlights the potential for biotechnological applications. Enzymes such as myo-inositol oxygenase can be used to produce glucuronic acid efficiently, indicating a pathway for synthesizing complex molecules and derivatives for medical and industrial purposes (Zheng et al., 2014).

Drug Development and Synthetic Biology

The development of galanthamine-like molecules through diversity-oriented synthesis represents an area of research with potential beyond traditional applications. By exploring structural analogs and derivatives, researchers aim to discover compounds with novel biological effects. This approach may lead to the development of new drugs with mechanisms of action different from those of galanthamine, illustrating the broader implications of studying and modifying compounds like O-Desmethyl galanthamine β-D-glucuronide (Pelish et al., 2001).

Mécanisme D'action

Target of Action

O-Desmethyl Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . Galanthamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme , which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

Galanthamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The primary biochemical pathway affected by galanthamine is the cholinergic pathway. By inhibiting the AChE enzyme, galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .

Pharmacokinetics

Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .

Result of Action

The increased acetylcholine concentration in the synaptic cleft enhances cholinergic neuron function and signaling . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl galanthamine b-D-glucuronide involves the conversion of galanthamine to O-Desmethyl galanthamine, followed by glucuronidation of O-Desmethyl galanthamine using D-glucuronic acid.", "Starting Materials": [ "Galanthamine", "D-glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone", "Chloroform", "Methylene chloride", "Dimethylformamide", "Diisopropylethylamine", "1-hydroxybenzotriazole", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Galanthamine is treated with sodium hydroxide in methanol to yield O-Desmethyl galanthamine", "O-Desmethyl galanthamine is then reacted with D-glucuronic acid in the presence of 1-hydroxybenzotriazole, N,N'-dicyclohexylcarbodiimide, and diisopropylethylamine in dimethylformamide", "The resulting mixture is stirred at room temperature for several hours and then extracted with chloroform and methylene chloride", "The organic layer is washed with water and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield O-Desmethyl galanthamine b-D-glucuronide as a white solid" ] }

Numéro CAS

464189-54-6

Formule moléculaire

C22H27NO9

Poids moléculaire

449.4 g/mol

Nom IUPAC

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1

Clé InChI

XDVUICJRQISSRL-KTEHNTIYSA-N

SMILES isomérique

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

SMILES canonique

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Synonymes

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.